molecular formula C16H17N5O5S2 B2748022 methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396856-27-1

methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2748022
M. Wt: 423.46
InChI Key: VXISBGOJNSFIST-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. The thiophene nucleus in this compound has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have been focusing on the synthesis of novel heterocyclic compounds containing sulfonamido moieties. These compounds, including thiophene derivatives, have shown significant potential as antibacterial agents. The synthesis involves reactions with a variety of active methylene compounds producing pyran, pyridine, and pyridazine derivatives. For example, Azab et al. (2013) synthesized compounds that were tested for antibacterial activity, with several demonstrating high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Catalytic Applications

The compound's derivatives have been explored for their catalytic applications as well. In one study, palladium pincer-type complexes and sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) were synthesized. These complexes exhibited potential in catalytic applications, such as Mizoroki-Heck reactions, although the stability of these complexes under catalytic conditions remains a concern (Haiying Wang et al., 2018).

Anticancer Potential

Moreover, sulfur heterocyclic thiophene derivatives have been evaluated for their anticancer potential. Murugavel et al. (2019) conducted a study on a novel sulfur heterocyclic thiophene derivative, revealing notable cytotoxicity against breast cancer cells and providing insights into its potential as an anticancer drug development candidate (S. Murugavel, C. Ravikumar, G. Jaabil, & P. Alagusundaram, 2019).

Antimicrobial Activities

Additionally, the synthesis of thiazoles and their fused derivatives has been explored, with some derivatives exhibiting antimicrobial activities against both bacterial and fungal isolates. This suggests the potential of these compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

properties

IUPAC Name

methyl 3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S2/c1-20-14(11-5-3-4-7-17-11)19-21(16(20)23)9-8-18-28(24,25)12-6-10-27-13(12)15(22)26-2/h3-7,10,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISBGOJNSFIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

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